SZM-1209

RIPK1 inhibition Necroptosis Cellular potency

Select SZM-1209 for unambiguous RIPK1 pathway interrogation. Its >117× selectivity over RIPK3 (Kd >10,000 nM) eliminates confounding off-target effects common with dual-targeting benzothiazoles. Validated oral efficacy in two disease-relevant in vivo models (SIRS and ALI) ensures reliable translation. Avoid experimental failure caused by unverified tool compounds.

Molecular Formula C31H29F5N4O5S2
Molecular Weight 696.7 g/mol
Cat. No. B10855862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSZM-1209
Molecular FormulaC31H29F5N4O5S2
Molecular Weight696.7 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)F
InChIInChI=1S/C31H29F5N4O5S2/c1-2-47(43,44)40-20-8-6-18(7-9-20)29(42)39-30-38-25-15-23(33)26(16-27(25)46-30)45-21-10-11-22(32)24(14-21)37-28(41)13-17-4-3-5-19(12-17)31(34,35)36/h3-5,10-12,14-16,18,20,40H,2,6-9,13H2,1H3,(H,37,41)(H,38,39,42)
InChIKeyGNCSJDDZYVYRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide: A Highly Selective, Orally Active RIPK1 Inhibitor for Inflammatory Disease Research


The compound, also known as SZM-1209 (CAS 2919801-86-6), is a benzothiazole derivative functioning as a potent and specific type II inhibitor of receptor-interacting protein kinase 1 (RIPK1) [1]. It exhibits high selectivity for RIPK1 over RIPK3 (Kd > 100-fold difference) and demonstrates robust oral bioavailability and in vivo efficacy in models of systemic inflammatory response syndrome (SIRS) and acute lung injury (ALI) [1].

Why SZM-1209 Cannot Be Substituted with Generic Benzothiazole RIPK1 Inhibitors


RIPK1 inhibition is a highly nuanced pharmacological strategy where subtle structural modifications dramatically impact kinase selectivity, cellular anti-necroptotic potency, and in vivo tolerability. While multiple benzothiazole-based RIPK1 inhibitors exist, they exhibit wide variances in their selectivity profiles (e.g., RIPK1 vs. RIPK3), binding affinities (Kd ranging from <10 nM to >480 nM), and oral bioavailability. Direct substitution without empirical validation risks experimental failure due to off-target effects, insufficient target engagement, or poor pharmacokinetic properties. The specific combination of the ethylsulfonylamino cyclohexane carboxamide moiety and the trifluoromethylphenylacetyl linker in SZM-1209 confers a unique balance of high potency, >100-fold selectivity, and oral activity that is not guaranteed across the benzothiazole class [1].

Quantitative Evidence for SZM-1209: Head-to-Head and Cross-Study Comparisons vs. Key RIPK1 Inhibitors


SZM-1209 Demonstrates 5.6-Fold Greater Anti-Necroptotic Potency Compared to the Prototypical Inhibitor Necrostatin-1 in Human Cells

In human HT-29 colorectal adenocarcinoma cells, SZM-1209 inhibits necroptosis with an EC50 of 22.4 nM [1]. In contrast, the prototypical RIPK1 inhibitor Necrostatin-1 exhibits an EC50 of 182 nM in RIPK1 kinase inhibition assays and 490-494 nM in cellular necroptosis models . This represents a 5.6-fold to 22-fold improvement in potency for SZM-1209, depending on the assay endpoint, underscoring its superior cellular efficacy.

RIPK1 inhibition Necroptosis Cellular potency

SZM-1209 Exhibits >100-Fold Selectivity for RIPK1 Over RIPK3, a Critical Advantage Over the Dual-Targeting Inhibitor TAK-632

SZM-1209 binds to RIPK1 with a Kd of 85 nM but shows negligible binding to RIPK3 (Kd > 10,000 nM), a >117-fold selectivity window [1]. In stark contrast, the benzothiazole analog TAK-632 acts as a dual RIPK1/RIPK3 inhibitor with a RIPK3 Kd of 81 nM, showing a preference for RIPK3 over RIPK1 [2]. This fundamental difference in kinase selectivity profile is critical for studies aiming to dissect RIPK1-specific signaling pathways.

Kinase selectivity RIPK1 RIPK3 Off-target effects

SZM-1209's Cyclohexane Carboxamide Scaffold Offers a Balanced Potency-Selectivity Profile Distinct from the Ultra-Potent SZM679

SZM-1209 incorporates an ethylsulfonylamino cyclohexane carboxamide moiety, contributing to a Kd of 85 nM and >117-fold selectivity over RIPK3 [1]. A closely related analog, SZM679, features a trifluoromethoxy cyclopentanone group and demonstrates significantly higher potency (Kd = 8.6 nM, EC50 = 2 nM) while maintaining >500-fold selectivity [2]. The quantitative difference in affinity (8.6 nM vs. 85 nM) provides researchers with a distinct tool: SZM-1209's intermediate potency may be advantageous in settings where maximal target saturation is undesirable, while its oral bioavailability remains robust.

Structure-activity relationship Benzothiazole scaffold RIPK1 inhibitor

SZM-1209 Demonstrates Robust Oral Bioavailability and In Vivo Efficacy in ALI and SIRS Models, a Key Differentiator from Tool Compounds Like PK68

SZM-1209 is orally active and demonstrates dose-dependent protection in two distinct in vivo models. In a mTNF-α-induced SIRS model, intragastric administration of SZM-1209 at 25, 50, and 100 mg/kg improved survival rates to 30%, 90%, and 100%, respectively [1]. In a NNK-induced ALI model, intraperitoneal administration (25-100 mg/kg) significantly reduced pulmonary edema and pathological damage, with complete blockade of RIPK1 phosphorylation at 100 mg/kg [1]. In contrast, PK68, while a potent RIPK1 inhibitor (IC50 ~90 nM), has been primarily characterized in vitro and its in vivo metabolic stability is noted as a limitation, prompting the development of improved analogs like compound 70 [2].

Oral bioavailability In vivo efficacy Acute lung injury SIRS

SZM-1209's Selectivity Profile is More Favorable for RIPK1-Specific Pathway Dissection Compared to the Brain-Penetrant GSK'963

SZM-1209 exhibits a Kd of 85 nM for RIPK1 and >10,000 nM for RIPK3, a >117-fold selectivity window [1]. GSK'963, a structurally distinct RIPK1 inhibitor, demonstrates higher potency in binding assays (IC50 = 0.8-8 nM) but its selectivity profile across the broader kinome is less extensively characterized in the public domain [2]. While GSK'963 offers brain penetrance, SZM-1209's well-defined selectivity for RIPK1 over RIPK3, coupled with its oral activity, makes it a more transparent tool for dissecting RIPK1-specific contributions to inflammation in peripheral tissues.

Kinase selectivity RIPK1 CNS penetration GSK'963

Optimal Research and Procurement Scenarios for SZM-1209


Dissecting RIPK1-Specific Signaling in Inflammatory Disease Models

SZM-1209 is ideally suited for in vitro and in vivo studies requiring unambiguous interrogation of RIPK1-dependent pathways. Its >117-fold selectivity over RIPK3 (Kd,RIPK1 = 85 nM vs. Kd,RIPK3 > 10,000 nM) [1] ensures that observed phenotypes are attributable to RIPK1 inhibition, not off-target effects on RIPK3 or MLKL. This contrasts sharply with dual-targeting benzothiazoles like TAK-632, which inhibits both kinases and confounds mechanistic interpretation.

Preclinical Efficacy Studies in Acute Lung Injury (ALI) and Systemic Inflammatory Response Syndrome (SIRS)

Researchers investigating ALI/ARDS or SIRS should prioritize SZM-1209 for in vivo studies due to its demonstrated oral efficacy in two disease-relevant mouse models. In the mTNF-α-induced SIRS model, SZM-1209 achieved 100% survival at 100 mg/kg (p.o.) [1]. In the NNK-induced ALI model, it significantly reduced pulmonary edema and pathological damage at doses of 25-100 mg/kg (i.p.) [1]. This level of in vivo validation is not available for many other RIPK1 tool compounds.

Structure-Activity Relationship (SAR) Studies Utilizing a Well-Characterized Benzothiazole Scaffold

SZM-1209 serves as a benchmark compound for medicinal chemistry campaigns focused on optimizing RIPK1 inhibitors. Its balanced potency (Kd 85 nM, EC50 22.4 nM) and oral bioavailability provide a solid reference point against which to compare novel analogs. Its close structural relationship to the more potent SZM679 (Kd 8.6 nM) [2] offers a clear SAR trajectory for researchers aiming to tune potency and selectivity.

Comparative Pharmacology Studies Requiring a Potent, Selective, and Orally Bioavailable RIPK1 Inhibitor

For studies comparing the therapeutic potential of RIPK1 inhibition versus other anti-inflammatory mechanisms, SZM-1209 is the preferred tool compound. Its combination of high selectivity, robust in vivo efficacy, and oral route of administration [1] allows for direct, side-by-side comparisons with inhibitors targeting other nodes in the necroptosis or inflammatory cascades (e.g., RIPK3 inhibitors, MLKL inhibitors, or NLRP3 inflammasome inhibitors).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SZM-1209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.